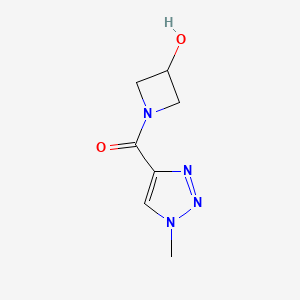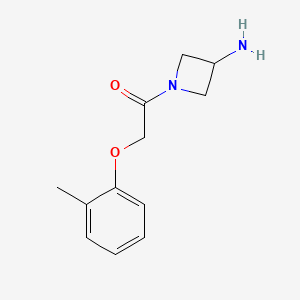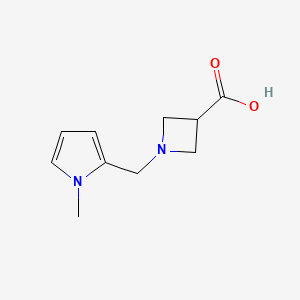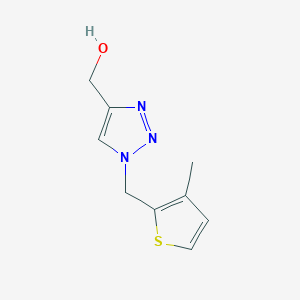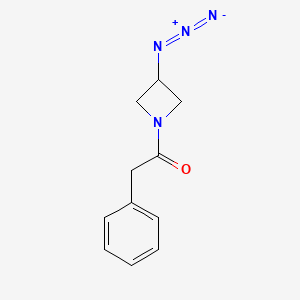
1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one, also known as azidoazetidin-1-one, is a heterocyclic compound belonging to the azetidinone class of compounds. It is a white crystalline solid with a molecular formula of C9H10N3O and a molecular weight of 174.19 g/mol. Azidoazetidin-1-one has been studied extensively for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
The literature indicates significant interest in the synthesis and transformation of compounds with structural features similar to "1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one". For instance, azido groups and azetidine rings are pivotal in medicinal chemistry for their roles in constructing novel compounds with potential therapeutic applications. The synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine exemplifies the importance of structural moieties related to phenylethanone in drug development, showcasing broad biological activities such as anticonvulsion and anti-anxiety effects (Sunita Teli et al., 2023).
Biological Activities and Applications
Compounds bearing azido and azetidine units are explored for their diverse biological activities. Research on oxazolidinones, for example, reveals a novel class of synthetic antimicrobial agents showing effectiveness against resistant bacterial strains (D. Diekema & R. Jones, 2000). This highlights the potential of structurally related compounds in addressing challenges in infectious disease treatment.
Advanced Materials and Chemical Technologies
The exploration of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes exemplifies the application of sophisticated chemical synthesis techniques to modify biological systems. Such research underlines the relevance of precise chemical modifications, as found in compounds like "1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one," for understanding and influencing biological processes (S. C. Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-13-10-7-15(8-10)11(16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGZBLFJVWSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




